An In-depth Technical Guide to tert-Butyl (4-cyanocyclohexyl)carbamate
An In-depth Technical Guide to tert-Butyl (4-cyanocyclohexyl)carbamate
This technical guide provides a comprehensive overview of tert-butyl (4-cyanocyclohexyl)carbamate, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, potential applications, and the critical role of its stereochemistry, offering field-proven insights into its utility as a versatile chemical building block.
Chemical Identity and CAS Number
A precise Chemical Abstracts Service (CAS) number for tert-butyl (4-cyanocyclohexyl)carbamate is not readily found in major chemical databases. This suggests that the compound may not be commercially available as a stock item or could be a novel chemical entity. However, the identity of the molecule is clear from its name: a cyclohexane ring substituted with a cyano group and a tert-butoxycarbonyl (Boc) protected amine group at the 4-position relative to each other.
The compound can exist as two distinct stereoisomers: cis and trans. The spatial arrangement of the cyano and carbamate groups is critical and will significantly influence the physicochemical properties and biological activity of any derivative compounds.
For the purpose of synthesis and registration, one would typically start from a known precursor. For instance, trans-4-aminocyclohexanecarbonitrile is a commercially available compound with CAS number 873651-89-9[]. The Boc-protection of this precursor would lead to trans-tert-butyl (4-cyanocyclohexyl)carbamate.
Physicochemical Properties
The fundamental properties of tert-butyl (4-cyanocyclohexyl)carbamate can be calculated based on its molecular structure. These properties are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₂O₂ |
| Molecular Weight | 224.30 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |
Synthesis and Mechanism
The most direct and reliable method for the synthesis of tert-butyl (4-cyanocyclohexyl)carbamate is the N-tert-butoxycarbonylation of the corresponding 4-aminocyclohexanecarbonitrile. The Boc protecting group is widely used in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions[2].
Proposed Synthetic Protocol
This protocol outlines the synthesis of trans-tert-butyl (4-cyanocyclohexyl)carbamate from trans-4-aminocyclohexanecarbonitrile.
Materials:
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trans-4-Aminocyclohexanecarbonitrile
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Dissolve trans-4-aminocyclohexanecarbonitrile (1.0 eq) in DCM in a round-bottom flask.
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Add triethylamine (1.2 eq) to the solution and stir at room temperature.
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In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM.
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Add the Boc₂O solution dropwise to the stirred solution of the amine at 0 °C (ice bath).
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Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure trans-tert-butyl (4-cyanocyclohexyl)carbamate.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate and deprotonation by the base yields the stable carbamate product.
Caption: Impact of stereoisomerism on conformation and activity.
The trans-isomer is expected to predominantly exist in a chair conformation where both the cyano and the carbamate groups are in the more stable equatorial positions. In contrast, the cis-isomer will have one substituent in an axial and the other in an equatorial position. This difference in three-dimensional shape can lead to significant differences in how the molecules interact with enzymes or receptors, ultimately affecting their biological activity. Therefore, careful control and characterization of the stereochemistry are essential during the synthesis and development of any drug candidate incorporating this scaffold.
Safety and Handling
As a general guideline for handling carbamates and nitriles, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) of closely related compounds like tert-butyl carbamate and aminonitriles.
Conclusion
References
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ChemBK. tert-butyl carbamate. [Link]
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MySkinRecipes. TRANS-4-N-BOC-AMINOMETHYL-CYCLOHEXANECARBONITRILE. [Link]
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Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
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PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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PubChem. Cis tert-Butyl 4-aminocyclohexylcarbamate. [Link]
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PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol. [Link]
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
- Google Patents.
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PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. [Link]
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Knight Chemicals Online. tert-butyl (4-(2-tosylhydrazineyl)cyclohexyl)carbamate. [Link]
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NIST WebBook. cis-1-Tert-butyl-4-carbomethoxycyclohexane. [Link]
